molecular formula C20H22N4O3 B2404255 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 891095-47-9

4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No. B2404255
CAS RN: 891095-47-9
M. Wt: 366.421
InChI Key: UQYOQSJIPTZGHX-UHFFFAOYSA-N
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Description

The compound “4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry, consisting of a carboxyamide group (CONH2) attached to a phenyl group . It also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). The molecule also has dimethylphenyl and ureido groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and pyrrolidinone groups would likely contribute to the compound’s rigidity, while the dimethylphenyl group could provide some degree of rotational freedom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, affecting its solubility in various solvents .

Scientific Research Applications

Therapeutic Potential and Chemical Properties

  • Cancer Research and Metastasis Inhibition : A study highlighted compounds structurally similar to 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide with potential in cancer research. Specifically, compounds were shown to inhibit breast cancer cell invasion, migration, and adhesion, and block angiogenesis, suggesting their role in preventing tumor metastasis (Wang et al., 2011).

  • Enhancement of Monoclonal Antibody Production : Research into compounds with similar structures has identified their capability to improve monoclonal antibody production in recombinant Chinese hamster ovary cells. These enhancements include increased cell-specific glucose uptake and intracellular ATP during production, which are crucial for efficient and cost-effective therapeutic antibody manufacturing (Aki et al., 2021).

  • Solid-State Fluorescence and Thermo-responsive Materials : Another study on a related aryl-substituted pyrrole derivative demonstrated its application in developing thermo-responsive materials. The compound's fluorescence in solid state changes with temperature, offering potential for temperature monitoring technologies (Han et al., 2013).

  • Carbonic Anhydrase Inhibition for Cancer Therapy : A series of novel ureido benzenesulfonamides incorporating triazine moieties, related to the queried compound, were investigated as inhibitors of carbonic anhydrase IX, a target for cancer therapy. Some compounds showed potent inhibition, indicating their potential as anticancer agents (Lolak et al., 2019).

  • Highly Soluble Polyamides for Advanced Materials : Research on polyamides derived from similar compounds has led to the development of materials with high solubility and thermal stability. These materials are promising for applications requiring durable and versatile polymers (Liaw et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would be how it interacts with biological systems to produce its effects .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-3-8-17(9-13(12)2)24-11-16(10-18(24)25)23-20(27)22-15-6-4-14(5-7-15)19(21)26/h3-9,16H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYOQSJIPTZGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

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